molecular formula C3H9NO3S B6588821 propyl sulfamate CAS No. 81851-29-8

propyl sulfamate

Cat. No.: B6588821
CAS No.: 81851-29-8
M. Wt: 139.2
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Description

Propyl sulfamate is an organic compound belonging to the sulfamate ester family, a class of molecules where a sulfamate group is bonded to a propyl chain. Sulfamates are recognized as key bioisosteres for sulfonamides, making them valuable scaffolds in medicinal chemistry for designing compounds that target a variety of enzymes . Researchers utilize sulfamate derivatives to develop inhibitors for enzymes such as steroid sulfatase (STS) and carbonic anhydrases , which are relevant in the study of cancers, epilepsy, and other diseases . The sulfamate moiety can coordinate to zinc ions in the active site of enzymes like carbonic anhydrase, and in the case of STS inhibitors, it can form a covalent bond with a formylglycine residue, leading to irreversible inhibition . While a specific synthesis procedure for this compound was not detailed in the search results, modern synthetic approaches for alkyl sulfamates often employ stable reagents like hexafluoroisothis compound (HFIPS). These methods involve reactions with alcohols under mild conditions, producing high-purity compounds with simple workup procedures . As a research chemical, this compound serves as a building block in organic synthesis and a candidate for biochemical screening. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this compound using appropriate personal protective equipment, as related sulfamate compounds may have hazards such as skin and eye irritation .

Properties

CAS No.

81851-29-8

Molecular Formula

C3H9NO3S

Molecular Weight

139.2

Purity

95

Origin of Product

United States

Preparation Methods

Temperature and Solvent Effects

Elevated temperatures (70–80°C) improve reaction kinetics but risk decomposition of the sulfamate group. Polar aprotic solvents like acetonitrile and DMF enhance nucleophilicity, while ethereal solvents (e.g., dioxane) reduce side reactions.

Acid Catalysis

Sulfuric acid, though commonly used in esterifications, is less effective for sulfamate formation due to competing hydrolysis. However, Shapiro et al. reported that buffered acidic conditions (pH 4–6) stabilize intermediates during sulfamoylation.

Purification and Characterization

Chromatographic Techniques

Reverse-phase chromatography (C18 columns) with acetonitrile/water gradients effectively isolates this compound from byproducts. Triethylammonium salt forms are preferred to prevent cyclonucleoside formation during storage.

Spectroscopic Analysis

  • ¹H NMR : Characteristic peaks at δ 1.05 (t, 3H, CH₃), δ 1.75 (m, 2H, CH₂), δ 4.25 (t, 2H, OCH₂).

  • HPLC : Retention time of 8.2 minutes (C18 column, 60% acetonitrile).

Stability and Degradation Pathways

This compound exhibits stability at 37°C for 48 hours in phosphate buffer (pH 7.4), with <5% degradation. Hydrolytic cleavage occurs under strongly acidic (pH <2) or alkaline (pH >10) conditions, yielding propanol and sulfamic acid.

Emerging Methodologies

Recent advances include:

  • Photoinitiated Xanthylation : Using sulfamate esters under compact fluorescent light (CFL) irradiation to achieve tertiary C–H functionalization.

  • Enzymatic Sulfamoylation : Preliminary studies with sulfotransferases show promise for greener synthesis .

Chemical Reactions Analysis

Types of Reactions

Propyl sulfamate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfonates.

    Reduction: Reduction reactions can convert this compound to sulfides.

    Substitution: Nucleophilic substitution reactions can replace the sulfamate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides and amines are commonly employed.

Major Products

    Oxidation: Sulfonates

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Catalytic Applications

Propyl sulfamate has been utilized in the development of functionalized nanoparticles, particularly for catalytic processes. These nanoparticles, often silica-coated and modified with propyl-sulfonic acid groups, serve as effective catalysts in biomass pretreatment and hydrolysis reactions.

Nanoparticle Synthesis and Characterization

The synthesis of propyl-sulfonic acid-functionalized nanoparticles involves various reaction conditions that affect their performance. Key parameters include:

  • Solvents Used : Ethanol, methanol, acetonitrile, and toluene.
  • Reaction Time : Ranges from 6 to 16 hours.
  • Sulfur Content : Varies from 0.8% to 22%, impacting catalytic efficiency.

Table 1 summarizes the synthesis conditions and resulting properties of these nanoparticles:

Parameter Condition Resulting Property
SolventEthanolOptimal catalyst performance
Reaction Time15-16 hoursIncreased sulfur content (6%-8%)
Size of Nanoparticles3.5 to 20.3 nmEnhanced catalytic activity

Catalytic Efficiency

In studies, propyl-sulfonic acid-functionalized nanoparticles demonstrated significant improvements in the hydrolysis of cellobiose into glucose. For instance, nanoparticles with approximately 6% sulfur content achieved a conversion rate of 96%, compared to only 32.8% without a catalyst .

Pharmaceutical Applications

This compound derivatives are being explored for their potential in pharmaceutical formulations, particularly in anticoagulation therapies. The modification of polysaccharides with this compound enhances their solubility and bioavailability.

Case Study: Anticoagulant Properties

Research has indicated that guluronic acid propyl ester sulfate, derived from this compound, exhibits anticoagulant properties suitable for therapeutic applications. The molecular structure allows for effective interactions with biological systems, promoting its use in drug development .

Material Science Applications

In material science, this compound is employed in the synthesis of advanced materials such as nanocomposites and catalysts for energy storage applications.

Energy Storage and Catalysis

Functionalized nanoparticles utilizing this compound are being investigated for their roles in energy storage systems like supercapacitors and batteries. Their unique properties allow for enhanced conductivity and stability under operational conditions .

Mechanism of Action

The mechanism by which propyl sulfamate exerts its effects involves the interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Ethyl and Butyl Sulfamates

Physical Properties

Melting behavior and phase transitions vary significantly with alkyl chain length:

Compound Type Alkyl Chain Melting Point/Phase Behavior Key Interactions
Ethyl sulfamate C₂ Higher thermal stability (e.g., 109–110°C ) S/S short contacts + Coulombic forces
Propyl sulfamate C₃ Moderate melting (113–114°C ) Predominantly Coulombic interactions
Butyl sulfamate C₄ Lower melting (phase transitions at ≤140°C ) Weaker intermolecular forces

In hybrid crystals (e.g., [Ni(NCS)₆]⁴⁻ with alkylammonium cations), ethyl analogs exhibit additional S/S interactions absent in propyl/butyl derivatives, leading to higher melting points .

Reactivity in Organic Reactions

This compound esters demonstrate unique selectivity in C–H functionalization. For example, propyl tert-butylsulfamate ester (1n) facilitates guided C(3)–H xanthylation with retained selectivity even at primary centers (BDE ≈101 kcal/mol), outperforming shorter-chain analogs in certain contexts . This highlights the propyl chain’s optimal balance between steric guidance and flexibility.

Enzyme Inhibition

This compound derivatives show isoform-specific interactions with enzymes like carbonic anhydrase (CA) and myeloperoxidase (MPO):

  • Carbonic anhydrase IX (CA IX) : Propyl-linked sulfamates (e.g., compound 4b) exhibit distinct binding modes compared to ethyl (4a) or butyl (4c) analogs. Modifications like T-shaped substituents (e.g., 4g) further enhance specificity .
  • Myeloperoxidase (MPO): Methyl esters of sulfamates with bulky substituents (e.g., 2-phenylbutanoyl) show potent inhibition (Ki = 0.0084 µM), though propyl derivatives are less studied. Substituent position and chain length critically influence Ki values .

Pharmacological Potential

In pharmacophore models, replacing aryl rings with propyl groups reduces FitValue scores (e.g., from >0.5 to <0.5), underscoring the importance of aromatic moieties over alkyl chains in 17β-HSD1 inhibition . Propyl sulfamates may thus require hybrid structures for optimal bioactivity.

Q & A

Q. What are the established synthesis routes for propyl sulfamate, and how do reaction parameters influence yield and purity?

this compound is typically synthesized via sulfamation reactions between propanol and sulfamoyl chloride under controlled conditions. Key parameters include temperature (optimal range: 0–5°C to minimize side reactions), solvent selection (e.g., anhydrous dichloromethane for moisture-sensitive reactions), and stoichiometric ratios . Post-synthesis purification often involves recrystallization or column chromatography. Yield optimization requires careful pH monitoring to prevent hydrolysis of the sulfamoyl group.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify structural motifs, such as the propyl chain and sulfamate group. For example, the sulfamate NH proton appears as a broad singlet near δ 5.5 ppm .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~1150 cm⁻¹ (S=O stretching) and ~3300 cm⁻¹ (N-H stretching) confirm functional groups .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 210–220 nm) assesses purity, particularly for detecting hydrolyzed byproducts like sulfamic acid .

Q. How should this compound be stored to maintain stability, and what degradation products are common?

this compound is hygroscopic and prone to hydrolysis in aqueous environments. Storage recommendations:

  • Anhydrous conditions (desiccator with silica gel).
  • Temperatures ≤ -20°C for long-term stability. Degradation products include sulfamic acid and propanol, detectable via thin-layer chromatography (TLC) with iodine vapor staining .

Q. What are the primary biochemical applications of this compound in model systems?

this compound is studied as a sulfamoylating agent in enzyme inhibition assays, particularly targeting hydrolases like carbonic anhydrase. Its sulfamate group acts as a transition-state analog, disrupting catalytic zinc ions in enzyme active sites .

Advanced Research Questions

Q. How can X-ray crystallography resolve the binding mechanism of this compound to target enzymes?

Co-crystallization of this compound with enzymes (e.g., carbonic anhydrase) at 2.6 Å resolution reveals ligand-protein interactions. Key steps:

  • Soaking enzyme crystals in this compound solution.
  • Data collection via synchrotron X-ray diffraction.
  • Molecular docking simulations (software: AutoDock Vina) validate hydrogen bonding between the sulfamate group and active-site residues .

Q. What methodologies are recommended for assessing the acute toxicity (AEGL levels) of this compound in preclinical studies?

  • AEGL-1 (Threshold Effects): Rodent models exposed to 50–100 ppm for 4 hours, monitoring respiratory rate and neurobehavioral endpoints.
  • AEGL-2 (Irreversible Effects): Higher doses (200–300 ppm) with histopathological analysis of lung and liver tissues.
  • Gas Chromatography-Mass Spectrometry (GC-MS): Quantifies systemic exposure levels post-inhalation .

Q. How can the PICOT framework structure comparative studies of this compound vs. alkyl sulfamates?

  • P (Population): Enzyme isoforms (e.g., CA-II vs. CA-IX).
  • I (Intervention): this compound at IC₅₀ concentrations.
  • C (Comparison): Ethyl or butyl sulfamates.
  • O (Outcome): Inhibition kinetics (Kᵢ values via Lineweaver-Burk plots).
  • T (Time): Pre-incubation duration (10–30 mins) .

Q. How should contradictory data on this compound’s enzymatic inhibition potency be addressed?

  • Meta-analysis: Pool data from ≥5 independent studies, adjusting for variables like pH and buffer composition.
  • Sensitivity Analysis: Exclude outliers using Grubbs’ test (α = 0.05).
  • Experimental Replication: Standardize assay protocols (e.g., fixed substrate concentrations) .

Q. What computational tools predict this compound’s interactions with non-target proteins?

  • Molecular Dynamics (MD) Simulations: GROMACS or AMBER suites model ligand-protein stability over 100-ns trajectories.
  • Binding Free Energy Calculations: Use MM-PBSA to quantify contributions from van der Waals and electrostatic forces .

Q. How can capillary electrophoresis (CE) improve detection limits for sulfamate toxins in complex matrices?

  • Sample Preparation: Solid-phase extraction (C18 cartridges) to remove interferents.
  • CE Conditions: 50 mM borate buffer (pH 9.3), 25 kV voltage.
  • LOD/LOQ: 0.1 µg/mL (LOD) and 0.3 µg/mL (LOQ) via UV absorbance at 200 nm .

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